molecular formula C9H7F B1439775 2-Ethynyl-4-fluoro-1-methylbenzene CAS No. 1233512-88-3

2-Ethynyl-4-fluoro-1-methylbenzene

Cat. No.: B1439775
CAS No.: 1233512-88-3
M. Wt: 134.15 g/mol
InChI Key: KJDUKRMQGGEDBY-UHFFFAOYSA-N
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Description

2-Ethynyl-4-fluoro-1-methylbenzene is an organic compound with the molecular formula C9H7F It is a derivative of benzene, characterized by the presence of an ethynyl group (-C≡CH), a fluorine atom, and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and a reducing agent like zinc amalgam in hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl (-OH) or carbonyl (C=O) groups.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group (-CH2CH3).

    Substitution: Electrophilic aromatic substitution reactions can replace the fluorine atom or the ethynyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Formation of 4-fluoro-1-methylbenzaldehyde or 4-fluoro-1-methylbenzoic acid.

    Reduction: Formation of 2-ethyl-4-fluoro-1-methylbenzene.

    Substitution: Formation of 2-bromo-4-fluoro-1-methylbenzene or 2-chloro-4-fluoro-1-methylbenzene.

Scientific Research Applications

2-Ethynyl-4-fluoro-1-methylbenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-fluoro-1-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity . The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds.

Comparison with Similar Compounds

  • 4-Ethynyl-2-fluoro-1-methylbenzene
  • 4-Ethynyl-1-fluoro-2-methylbenzene
  • 3-Fluoro-4-methylphenylacetylene

Comparison: 2-Ethynyl-4-fluoro-1-methylbenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical reactions. For example, the presence of the fluorine atom at the 4-position can affect the electron density of the benzene ring, making it more or less reactive compared to its isomers .

Properties

IUPAC Name

2-ethynyl-4-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-6-9(10)5-4-7(8)2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDUKRMQGGEDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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